molecular formula C22H20N2O5 B11367372 5-(4-ethoxyphenyl)-N,N-bis(furan-2-ylmethyl)-1,2-oxazole-3-carboxamide

5-(4-ethoxyphenyl)-N,N-bis(furan-2-ylmethyl)-1,2-oxazole-3-carboxamide

Cat. No.: B11367372
M. Wt: 392.4 g/mol
InChI Key: GPOHIYLAJJGXJH-UHFFFAOYSA-N
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Description

5-(4-ETHOXYPHENYL)-N,N-BIS[(FURAN-2-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of an oxazole ring, a furan ring, and an ethoxyphenyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-ETHOXYPHENYL)-N,N-BIS[(FURAN-2-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the oxazole ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The furan rings are then introduced through a series of substitution reactions, often using furan-2-carboxaldehyde as a starting material. The ethoxyphenyl group is typically added via an electrophilic aromatic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products. Common solvents used in the synthesis include dichloromethane, toluene, and ethanol.

Chemical Reactions Analysis

Types of Reactions

5-(4-ETHOXYPHENYL)-N,N-BIS[(FURAN-2-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the furan and phenyl rings. Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are often used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)

    Substitution: Halogens (Cl2, Br2), alkyl halides (R-X), nucleophiles (NH3, R-SH)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives, depending on the nucleophile or electrophile involved.

Scientific Research Applications

5-(4-ETHOXYPHENYL)-N,N-BIS[(FURAN-2-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

    Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for antimicrobial, antifungal, and anticancer activities.

    Medicine: The compound is being investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development.

    Industry: In the industrial sector, the compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(4-ETHOXYPHENYL)-N,N-BIS[(FURAN-2-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact pathways and molecular targets are still under investigation, but initial studies suggest that the compound can interfere with key signaling pathways in cells.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-METHOXYPHENYL)-N,N-BIS[(FURAN-2-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE
  • 5-(4-CHLOROPHENYL)-N,N-BIS[(FURAN-2-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE
  • 5-(4-BROMOPHENYL)-N,N-BIS[(FURAN-2-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE

Uniqueness

The uniqueness of 5-(4-ETHOXYPHENYL)-N,N-BIS[(FURAN-2-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE lies in its ethoxyphenyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s solubility, reactivity, and ability to interact with biological targets. Compared to its analogs, the ethoxy derivative may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for further research and development.

Properties

Molecular Formula

C22H20N2O5

Molecular Weight

392.4 g/mol

IUPAC Name

5-(4-ethoxyphenyl)-N,N-bis(furan-2-ylmethyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C22H20N2O5/c1-2-26-17-9-7-16(8-10-17)21-13-20(23-29-21)22(25)24(14-18-5-3-11-27-18)15-19-6-4-12-28-19/h3-13H,2,14-15H2,1H3

InChI Key

GPOHIYLAJJGXJH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)N(CC3=CC=CO3)CC4=CC=CO4

Origin of Product

United States

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